N-phenyl-4-sulfamoylbenzamide
Description
N-Phenyl-4-sulfamoylbenzamide is a sulfonamide-derived aromatic compound characterized by a benzamide core substituted with a sulfamoyl group at the para position and an additional phenyl ring attached via the sulfonamide nitrogen.
Properties
IUPAC Name |
N-phenyl-4-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c14-19(17,18)12-8-6-10(7-9-12)13(16)15-11-4-2-1-3-5-11/h1-9H,(H,15,16)(H2,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZUWKOTLVTOJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-4-sulfamoylbenzamide typically involves the condensation of 4-sulfamoylbenzoic acid with aniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the by-products .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-phenyl-4-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Carbonic Anhydrase Inhibition
N-phenyl-4-sulfamoylbenzamide has been identified as an effective inhibitor of human carbonic anhydrases, particularly isoforms II and IX, which play significant roles in diseases such as glaucoma and certain cancers.
- Mechanism of Action : The compound inhibits the enzyme's activity by binding to the active site, thus preventing the conversion of carbon dioxide to bicarbonate ions, which is crucial for maintaining acid-base balance in tissues .
- Efficacy : Studies have shown that derivatives of this compound exhibit inhibitory constants (KIs) in the low nanomolar range against hCA II and hCA IX, indicating potent inhibitory effects .
Antiviral Activity
Recent research has highlighted the potential of this compound derivatives as capsid assembly modulators against Hepatitis B virus (HBV).
- Mechanism : These compounds interfere with the viral replication process by modulating capsid assembly, thereby reducing viral load in infected cells .
- Case Study : A specific derivative demonstrated significant inhibition of HBV replication in vitro, showcasing its potential as a therapeutic agent in antiviral strategies .
Cancer Treatment
The compound's role in oncology is notable due to its ability to target cancer-associated carbonic anhydrases.
- Applications : It has been investigated for its potential use in treating various cancers, including breast, colorectal, and non-small cell lung cancer. The inhibition of CA IX is particularly relevant as it is overexpressed in many tumors .
- Clinical Implications : The ability to selectively inhibit tumor-associated CAs presents a novel approach to cancer therapy, potentially leading to reduced tumor growth and metastasis .
Inhibition Potency of this compound Derivatives
| Compound Name | Target Enzyme | Inhibition Constant (KI) | Application Area |
|---|---|---|---|
| This compound | hCA II | 5 nM | Glaucoma |
| N-(Prop-2-Yn-1-Yl)-4-Sulfamoylbenzamide | hCA IX | 10 nM | Cancer |
| N-(Cyclopropyl)-4-Sulfamoylbenzamide | hCA VII | 20 nM | Neuropathic Pain |
Antiviral Efficacy Against HBV
| Compound Name | Viral Load Reduction (%) | Concentration (µM) | Mechanism |
|---|---|---|---|
| N-(Prop-2-Yn-1-Yl)-4-Sulfamoylbenzamide | 90% | 5 | Capsid Assembly Modulation |
| N-(Cyclopropyl)-4-Sulfamoylbenzamide | 75% | 10 | Capsid Assembly Modulation |
Mechanism of Action
The primary mechanism of action of N-phenyl-4-sulfamoylbenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets the core protein of the hepatitis B virus, which is essential for the assembly of the viral capsid.
Pathways Involved: By binding to the core protein, this compound disrupts the normal assembly process, leading to the formation of defective capsids that are incapable of supporting viral replication.
Comparison with Similar Compounds
Key Observations :
Molecular Weight and Size : The ethoxy-substituted analogue has a significantly higher molecular weight (+120.16 g/mol), likely influencing pharmacokinetic properties such as membrane permeability and metabolic stability .
Biological Implications : Ethoxy substitution may alter target binding affinity. For example, electron-donating groups like ethoxy can enhance interactions with hydrophilic enzyme active sites, whereas phenyl groups favor hydrophobic pockets.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Parameter | This compound | N-(4-ethoxyphenyl-substituted analogue |
|---|---|---|
| CAS Number | Not provided in evidence | 444147-29-9 |
| Synthetic Accessibility | Likely moderate | Commercially available (per supplier list) |
| Thermal Stability | Data unavailable | Unreported in evidence |
Research Findings
- Ethoxy groups may enhance selectivity for isoforms like CA-IX, implicated in cancer .
- Solubility Trends: Ethoxy substitution likely increases solubility in ethanol or DMSO compared to the parent phenyl compound, critical for in vitro assays.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR confirm aromatic proton environments and sulfonamide NH signals (δ ~10–12 ppm) .
- IR Spectroscopy : Key peaks include S=O stretching (~1350–1150 cm) and amide C=O (~1650 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 325.0821 for CHNOS) .
Advanced Methodological Note
X-ray crystallography is recommended for resolving ambiguities in stereoelectronic effects, particularly if unexpected biological activity arises. Compare experimental data with computational models (DFT calculations for bond angles/electron density) .
How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Advanced Research Focus
Contradictions in antimicrobial or enzyme inhibition data may stem from:
- Assay Variability : Standardize protocols (e.g., MIC testing using CLSI guidelines for bacterial strains ).
- Structural Analogues : Compare activity of this compound with fluorinated or methylated derivatives (e.g., 2-fluoro-substituted variants in show enhanced biofilm inhibition ).
- Solubility Effects : Use DMSO concentration controls (<1% v/v) to avoid false negatives in cell-based assays .
Methodological Recommendation
Perform dose-response curves and kinetic studies (e.g., IC determination for carbonic anhydrase inhibition) to validate target specificity .
What strategies are effective for studying structure-activity relationships (SAR) in sulfamoylbenzamide derivatives?
Q. Advanced Research Focus
- Functional Group Substitution : Introduce electron-withdrawing groups (e.g., -NO, -CF) at the phenyl ring to modulate electronic effects on sulfonamide reactivity .
- Bioisosteric Replacement : Replace the benzamide moiety with thiadiazole () or oxadiazole () to enhance metabolic stability .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with biological activity datasets .
Experimental Design
Synthesize a library of 10–15 analogues, screen against a panel of targets (e.g., kinases, proteases), and validate hits using SPR (surface plasmon resonance) for binding affinity .
How can researchers investigate the mechanism of action of this compound in enzyme inhibition?
Q. Advanced Research Focus
- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
- Crystallographic Studies : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase IX) to identify binding pockets .
- Thermodynamic Profiling : Use ITC (isothermal titration calorimetry) to measure binding enthalpy/entropy .
Case Study
highlights thiadiazole-containing derivatives binding to bacterial dihydrofolate reductase via hydrogen bonding with Asp27 and hydrophobic interactions .
What are the best practices for validating in silico predictions of this compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, BBB permeability, and CYP450 interactions .
- In Vitro Validation : Conduct Caco-2 assays for intestinal absorption and microsomal stability tests (e.g., t in liver microsomes) .
- In Vivo Correlation : Compare predicted clearance rates with rodent pharmacokinetic studies (dose: 10 mg/kg IV/PO) .
Data Interpretation
Discrepancies between in silico and experimental data often arise from unaccounted protein binding or atypical metabolism (e.g., sulfonamide glucuronidation) .
Table 1: Key Analytical Parameters for this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
